molecular formula C10H12N2O2 B7455157 N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide

Cat. No. B7455157
M. Wt: 192.21 g/mol
InChI Key: RTTWFXOLUYQWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. Mocetinostat has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action

N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide exerts its effects by inhibiting HDACs, which leads to the accumulation of acetylated histones and the activation of gene expression. This, in turn, leads to changes in cell cycle regulation and apoptosis, which are important processes in cancer development and progression.
Biochemical and Physiological Effects:
N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide has been shown to have various biochemical and physiological effects in cancer cells. It can induce the expression of tumor suppressor genes, such as p21 and p27, which are involved in cell cycle regulation. N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide can also inhibit the expression of oncogenes, such as c-Myc and Bcl-2, which are involved in cell survival and proliferation. In addition, N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide can modulate the immune system by regulating the expression of cytokines and chemokines, which are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a valuable tool for studying the role of HDACs in various biological processes. N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide can also be used to investigate the potential therapeutic applications of HDAC inhibitors in various diseases, including cancer and neurodegenerative disorders.
However, there are also limitations to the use of N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide in lab experiments. It is a small molecule inhibitor that may have off-target effects, which can complicate the interpretation of experimental results. In addition, N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide. One area of interest is the development of new HDAC inhibitors that have improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of HDAC inhibitors in other diseases, such as inflammatory conditions and autoimmune disorders. Furthermore, the combination of N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide with other cancer therapies is an area of active research, which may lead to the development of more effective cancer treatments.

Synthesis Methods

N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-methyl-3-aminooxazole with cyclopentanone, followed by the conversion of the resulting intermediate to the final product through a series of chemical reactions. The synthesis of N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide is a challenging process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, breast cancer, and lung cancer. N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide works by inducing cell cycle arrest and apoptosis in cancer cells, which leads to their death. In addition, N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-6-9(12-14-7)11-10(13)8-4-2-3-5-8/h4,6H,2-3,5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTWFXOLUYQWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.